molecular formula C12H16ClNO B13259538 3-Chloro-2-[(cyclopentylamino)methyl]phenol

3-Chloro-2-[(cyclopentylamino)methyl]phenol

Cat. No.: B13259538
M. Wt: 225.71 g/mol
InChI Key: XHWQUHLIYDPVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(cyclopentylamino)methyl]phenol is a chemical compound with the molecular formula C12H16ClNO. It is characterized by the presence of a chloro group, a cyclopentylamino group, and a phenol group. This compound is used primarily for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(cyclopentylamino)methyl]phenol typically involves the reaction of 3-chlorophenol with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(cyclopentylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-[(cyclopentylamino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(cyclopentylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and cyclopentylamino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-[(cyclopentylamino)methyl]phenol is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-chloro-2-[(cyclopentylamino)methyl]phenol

InChI

InChI=1S/C12H16ClNO/c13-11-6-3-7-12(15)10(11)8-14-9-4-1-2-5-9/h3,6-7,9,14-15H,1-2,4-5,8H2

InChI Key

XHWQUHLIYDPVLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC=C2Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.